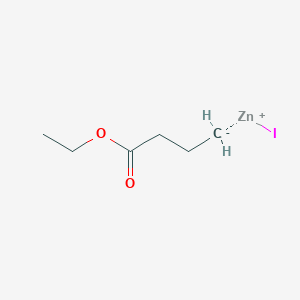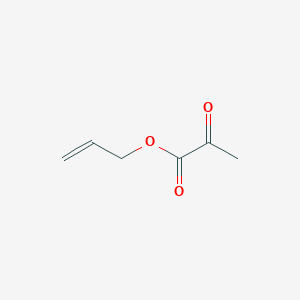
Allyl pyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl pyruvate: is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group (-CH2-CH=CH2) attached to a pyruvate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl pyruvate can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with allyl alcohol in the presence of an acid catalyst. This esterification reaction typically requires mild heating and can be carried out under reflux conditions to achieve good yields.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar esterification processes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Allyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield allyl lactate or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different allyl-substituted compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can react with nucleophiles under basic or acidic conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.
Reduction: Formation of allyl lactate or other reduced derivatives.
Substitution: Formation of various allyl-substituted compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl pyruvate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a substrate for enzymes involved in pyruvate metabolism, providing insights into cellular processes.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity makes it a valuable compound for the production of various chemical products.
Mechanism of Action
Mechanism: The mechanism of action of allyl pyruvate involves its interaction with specific molecular targets. In metabolic pathways, it can be converted to other metabolites through enzymatic reactions. The allyl group can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Molecular Targets and Pathways: this compound can interact with enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase. It can also undergo transformations that affect cellular processes, including energy production and biosynthesis.
Comparison with Similar Compounds
Allyl acetate: Similar in structure but with an acetate group instead of a pyruvate moiety.
Allyl lactate: A reduced derivative of allyl pyruvate.
Allyl isothiocyanate: Contains an isothiocyanate group instead of a pyruvate moiety.
Uniqueness: this compound is unique due to its combination of an allyl group and a pyruvate moiety. This structure imparts distinct reactivity and potential applications in various fields. Its ability to participate in both allyl-specific and pyruvate-specific reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
18854-20-1 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
prop-2-enyl 2-oxopropanoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3H,1,4H2,2H3 |
InChI Key |
NDWDHIIYLRBODW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


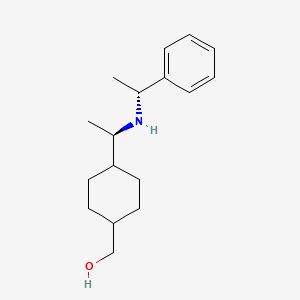
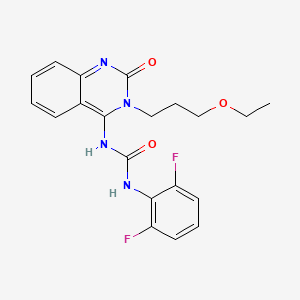
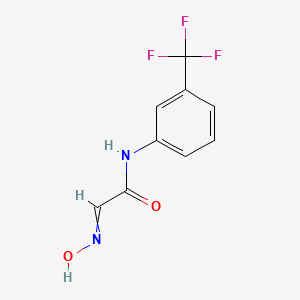
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)


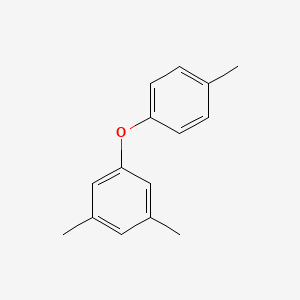
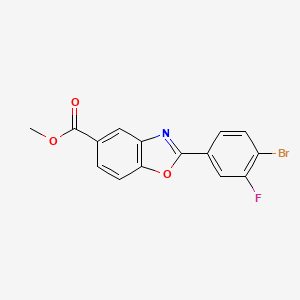
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
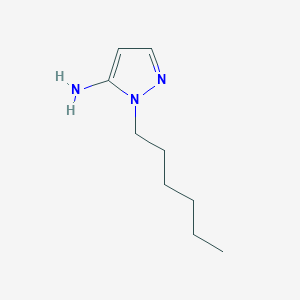
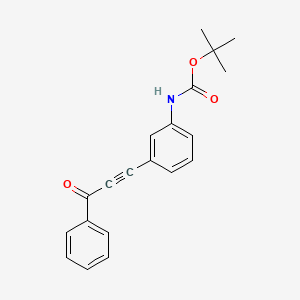
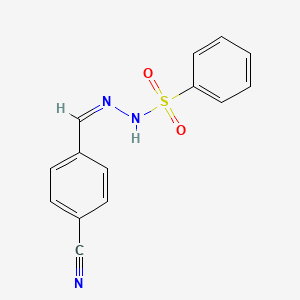
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
